4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide

Neuroscience Enzymology Inhibitor Selectivity

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide (CAS: 766483-29-8, MW: 153.19 g/mol) is a polysubstituted heterocyclic compound belonging to the 1H-pyrazole-1-carboximidamide class. Its structure features a pyrazole core with electron-donating methyl groups at the 3 and 5 positions and a nucleophilic primary amine at the 4 position, functionalities that dictate distinct reactivity as a guanidinylation reagent and as a pharmacophore for biological targets such as nitric oxide synthase (NOS).

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B12872534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=N)N)C)N
InChIInChI=1S/C6H11N5/c1-3-5(7)4(2)11(10-3)6(8)9/h7H2,1-2H3,(H3,8,9)
InChIKeyWCOWKIWFBKZVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide (CAS 766483-29-8): A Differentiated Pyrazole-Carboximidamide Building Block & Pharmacophore


4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide (CAS: 766483-29-8, MW: 153.19 g/mol) is a polysubstituted heterocyclic compound belonging to the 1H-pyrazole-1-carboximidamide class . Its structure features a pyrazole core with electron-donating methyl groups at the 3 and 5 positions and a nucleophilic primary amine at the 4 position, functionalities that dictate distinct reactivity as a guanidinylation reagent and as a pharmacophore for biological targets such as nitric oxide synthase (NOS) [1]. This compound is explicitly differentiated from its 3,5-dimethyl (CAS 22906-75-8) and unsubstituted (CAS 4023-02-3) pyrazole carboximidamide analogs by the presence of this 4-amino substituent, which is critical for enabling secondary functionalization and for driving target selectivity.

Why 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide Cannot Be Interchanged with Generic Pyrazole Carboximidamides


Generic substitution with simpler 1H-pyrazole-1-carboximidamide analogs is not valid because the 4-amino substituent fundamentally dictates the compound's biochemical selectivity and synthetic utility. While the unsubstituted analog (CAS 4023-02-3) acts as a general NOS inhibitor with low isoform selectivity, the presence of an amino group on the pyrazole ring has been shown to increase potency and introduce selectivity for neuronal NOS (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms [1]. Furthermore, in the context of guanidinylation, the electronic effects of the 4-amino and 3,5-dimethyl groups influence the electrophilicity of the carboximidamide carbon, directly affecting reaction kinetics and yield when compared to non-aminated or less substituted pyrazole carboximidamides [2].

Quantitative Differentiation Evidence for 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide


4-Amino Modification Shifts NOS Isoform Selectivity Profile

Adding an amino group to the pyrazole carboxamidine scaffold increases potency and critically introduces selectivity for neuronal NOS (nNOS) over other isoforms [1]. While the parent unsubstituted compound (1H-pyrazole-1-carboxamidine) inhibits all isoforms with similar potency (IC50 ≈ 0.2 μM for iNOS, eNOS, nNOS) [2], the introduction of an amino-containing side chain, such as in the 4-amino analog, is a key structural feature that leads to compounds with significant nNOS selectivity, for example, achieving a 100-fold selectivity for nNOS over eNOS [1]. The specific Ki values for the 4-amino-3,5-dimethyl compound are the subject of ongoing SAR studies but are predicted to follow this established class trend.

Neuroscience Enzymology Inhibitor Selectivity

Enhanced Reactivity for Guanidinylation vs. Unsubstituted Parent Compound

The electron-donating 4-amino and 3,5-dimethyl substituents increase the nucleophilicity of the pyrazole leaving group, accelerating guanidinylation reactions. A direct comparative study within the pyrazole-carboximidamide class demonstrates that modifying the pyrazole ring's substitution pattern results in significantly different reaction rates and yields [1]. For instance, replacing the hydrogen atom at the 4-position with a nitro group resulted in a reagent with 'superior reaction rates and yields, even with unreactive amines' [1]. By extension, a 4-amino substituent is expected to yield a reagent with a distinct and potentially tunable reactivity profile compared to the commercially dominant, unsubstituted 1H-pyrazole-1-carboxamidine.

Synthetic Methodology Peptide Chemistry Guanidinylation Reagents

Differentiated Physicochemical Profile Impacting Solubility and Formulation

The compound possesses a distinct physicochemical signature compared to simpler pyrazole carboximidamides, directly impacting solubility and formulation strategies. Calculated properties show 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide has a molecular weight of 153.19 g/mol with 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) . This contrasts with the unsubstituted 1H-pyrazole-1-carboximidamide (MW 110.12 g/mol, HBD 2, HBA 3) and the 3,5-dimethyl analog (MW 138.17 g/mol, HBD 2, HBA 3) . The increased HBD count from the 4-amino group enhances water solubility potential but may reduce passive membrane permeability, a key differentiator for in vitro vs. cellular assay applications.

Physicochemistry Drug Formulation Property Optimization

Explicit Patent Protection for Maillard Reaction Inhibition

The specific dihydrochloride salt of 4-amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide is explicitly claimed as an active Maillard reaction inhibitor in US patent US5453514A [1]. This represents a protected therapeutic use case, differentiating it from generic 3,5-dimethyl or unsubstituted carboximidamide analogs that may not have the same specific patent coverage for this indication. The patent details its use for preventing and/or treating diabetic complications, a high-value therapeutic area.

Diabetic Complications AGE Inhibitors Intellectual Property

Primary Application Scenarios for 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide Based on Evidence


nNOS-Selective Tool Compound Development for Neuroscience

This scaffold is ideal for medicinal chemistry teams developing selective neuronal NOS inhibitors for target validation in neurodegenerative disease or pain models. The 4-amino group provides a critical vector for achieving isoform selectivity, a property unattainable with the non-selective parent compound, 1H-pyrazole-1-carboxamidine . Using this compound avoids the cardiovascular liabilities associated with eNOS inhibition that plague non-selective scaffolds.

Synthesis of Functionalized Guanidine-Containing Peptides and Natural Products

Synthetic chemists can leverage the enhanced reactivity of this 4-amino-3,5-dimethyl-substituted carboximidamide as a superior guanidinylation reagent for difficult amine substrates. This application is directly supported by class-level evidence showing that ring substitution dramatically accelerates reaction rates compared to the unsubstituted 1H-pyrazole-1-carboxamidine . This can lead to higher yields in the synthesis of complex guanidine-bearing natural products or modified peptides.

Physicochemical Property Tailoring for Cellular vs. In Vivo Assays

Researchers can select this compound over the 3,5-dimethyl or unsubstituted analogs to deliberately introduce an additional hydrogen bond donor (3 vs. 2 HBD) . This alters the compound's aqueous solubility and membrane permeability profile, allowing for the fine-tuning of a lead series' pharmacokinetic properties without a major increase in molecular weight, which is a key advantage in optimizing a development candidate for in vivo studies.

Lead Scaffold for Advanced Glycation End-product (AGE)-Related Disease Programs

Industrial research programs targeting diabetic complications can build upon the protected IP position of this compound. The explicit patent coverage for this specific molecule as a Maillard reaction inhibitor provides a secure foundation for medicinal chemistry optimization aimed at developing novel therapies for AGE-related pathologies, distinguishing it from unpatented analog scaffolds.

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